5F-Edmb-pinaca - 2504100-69-8

5F-Edmb-pinaca

Catalog Number: EVT-3163465
CAS Number: 2504100-69-8
Molecular Formula: C21H30FN3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5F-EDMB-PINACA (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) that emerged around 2017. [, , ] It belongs to the group of synthetic cannabinoids carrying an ethyl ester moiety at the linked group. [] 5F-EDMB-PINACA is structurally related to other SCRAs like 5F-MDMB-PINACA and EDMB-PINACA. [, ] Due to its structural similarity to other SCRAs and its activity at cannabinoid receptors, 5F-EDMB-PINACA serves as a valuable tool in scientific research, particularly in studies investigating the endocannabinoid system and developing analytical methods for detecting emerging SCRAs.

Future Directions
  • Comprehensive pharmacological characterization: Further research is needed to fully elucidate the pharmacological profile of 5F-EDMB-PINACA, including its potency, efficacy, and duration of action at different cannabinoid receptors. [, ]
  • Investigation of potential therapeutic applications: While currently not utilized for therapeutic purposes, exploring the potential therapeutic applications of 5F-EDMB-PINACA or its modified analogs could yield valuable insights. [, , ]
  • Long-term effects and toxicity studies: Conducting comprehensive long-term studies on the effects and toxicity of 5F-EDMB-PINACA is crucial to fully comprehend its potential risks. [, , ]
  • Development of antidotes and treatment strategies: Research focusing on developing specific antidotes or treatment strategies for 5F-EDMB-PINACA intoxication is essential given its increasing prevalence. [, ]
  • Monitoring and predicting emerging trends: Continued monitoring of the emergence of 5F-EDMB-PINACA and related SCRAs is crucial for implementing timely public health interventions and adapting analytical methods. [, , , , ]

5F-MDMB-PINACA

    Compound Description: 5F-MDMB-PINACA (methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate), also known as 5F-ADB, is a third-generation synthetic cannabinoid receptor agonist (SCRA) [ [] ]. It has been a significant concern due to its association with numerous fatalities. 5F-MDMB-PINACA undergoes extensive metabolism, producing several active phase I metabolites, including 5F-MDMB-PINACA-M7 (M7), an ester hydrolysis metabolite found in high concentrations post-mortem [ [] ]. Research indicates that 5F-MDMB-PINACA and its metabolites, including M7, exhibit high efficacy at CB1 receptors, although M7 has a lower affinity [ [] ]. This compound has been linked to severe toxicity, potentially due to drug-related dysrhythmia [ [] ].

    Relevance: 5F-MDMB-PINACA shares a nearly identical structure with 5F-EDMB-PINACA, differing only in the ester linked group. While 5F-EDMB-PINACA features an ethyl ester, 5F-MDMB-PINACA possesses a methyl ester. This minor structural difference significantly impacts metabolism and potentially toxicity. 5F-MDMB-PINACA is susceptible to transesterification in the presence of ethanol, forming 5F-EDMB-PINACA as a metabolite [ [] ].

EDMB-PINACA

    Compound Description: EDMB-PINACA (ethyl 2-(1-pentyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid (SC) that emerged alongside other SCs carrying an ethyl ester moiety around 2017 [ [] ]. Like 5F-EDMB-PINACA, EDMB-PINACA is primarily metabolized through ester hydrolysis, often coupled with further metabolic processes [ [] ].

    Relevance: EDMB-PINACA is the non-fluorinated analog of 5F-EDMB-PINACA, meaning it shares the same core structure but lacks the fluorine atom on the pentyl chain [ [] ]. This difference is significant as the presence of fluorine often impacts a compound's metabolic pathway and binding affinity.

5F-EDMB-PICA

    Compound Description: 5F-EDMB-PICA (ethyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid that emerged in the illicit drug market around 2020 [ [] ]. It is primarily metabolized through ester hydrolysis, similar to 5F-EDMB-PINACA [ [] ]. This compound is considered a significant public health concern due to its potency and potential for abuse [ [] ].

    Relevance: 5F-EDMB-PICA is the indole analog of 5F-EDMB-PINACA [ [] ]. This means that both compounds share the same core structure, including the ethyl ester and the 5-fluoropentyl chain, but differ in the heterocyclic core. While 5F-EDMB-PINACA features an indazole core, 5F-EDMB-PICA contains an indole core. This difference can lead to variations in binding affinities and pharmacological profiles.

4-cyano CUMYL-BUTINACA

    Compound Description: 4-cyano CUMYL-BUTINACA is a synthetic cannabinoid identified in forensic toxicology casework in the United States [ [] ]. Its emergence highlights the constantly evolving landscape of synthetic cannabinoids.

    Relevance: While the specific structural details of 4-cyano CUMYL-BUTINACA are not provided, its identification alongside 5F-EDMB-PINACA suggests a structural relationship [ [] ]. This underscores the importance of monitoring emerging synthetic cannabinoids with similar structures to 5F-EDMB-PINACA.

Source and Classification

5F-EDMB-PINACA is derived from the structural modifications of earlier synthetic cannabinoids, particularly those containing an ethyl ester moiety. It is categorized as a synthetic cannabinoid receptor agonist, which means it binds to cannabinoid receptors in the brain, producing effects akin to those of natural cannabinoids. The compound was temporarily scheduled by the Drug Enforcement Administration in the United States in 2019 and was permanently classified as a Schedule I controlled substance in April 2022 due to its potential for abuse and lack of accepted medical use .

Synthesis Analysis

The synthesis of 5F-EDMB-PINACA typically involves several chemical reactions that introduce various functional groups into its structure. While specific proprietary methods may exist, a general approach includes:

  1. Starting Materials: The synthesis often starts with readily available precursors such as indole derivatives and fluorinated alkyl chains.
  2. Reagents: Common reagents include strong acids or bases for catalyzing reactions, along with solvents like methanol or acetonitrile.
  3. Reactions: Key steps may involve:
    • Esterification: Formation of the ethyl ester moiety.
    • Fluorination: Introduction of fluorine atoms to enhance potency and selectivity towards cannabinoid receptors.
    • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product .
Molecular Structure Analysis

The molecular formula of 5F-EDMB-PINACA is C21H30FN3O3C_{21}H_{30}FN_3O_3, with a molar mass of approximately 391.487 g/mol. The structure features:

The three-dimensional conformation allows for effective interaction with cannabinoid receptors, particularly CB1 and CB2 .

Chemical Reactions Analysis

5F-EDMB-PINACA undergoes various chemical transformations during metabolism:

  1. Phase I Metabolism: Primarily involves hydrolysis of the ester bond, leading to the formation of carboxylic acid derivatives.
  2. Hydroxylation: Addition of hydroxyl groups at specific positions on the indole ring occurs, which may influence its activity and solubility.
  3. Defluorination: Loss of fluorine can produce metabolites that may still retain some psychoactive properties.

These reactions are critical for understanding how the compound is processed in biological systems and for developing detection methods in forensic toxicology .

Mechanism of Action

5F-EDMB-PINACA acts primarily as an agonist at cannabinoid receptors, specifically CB1 receptors located in the central nervous system. The mechanism involves:

  • Binding Affinity: The compound exhibits high binding affinity for CB1 receptors, leading to activation and subsequent downstream signaling pathways associated with psychoactive effects.
  • Physiological Effects: Activation can result in altered mood, perception, and cognition, similar to effects produced by natural cannabinoids.

Studies indicate that variations in its structure can significantly affect potency and receptor selectivity, making it a subject of interest for further pharmacological research .

Physical and Chemical Properties Analysis

The physical properties of 5F-EDMB-PINACA include:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water.
  • Stability: Stability can vary based on environmental conditions; exposure to light or moisture may lead to degradation.

Chemical properties include its reactivity under acidic or basic conditions, which can facilitate hydrolysis or other transformations during metabolic processes .

Applications

5F-EDMB-PINACA has been primarily studied within the context of forensic science due to its emergence as a new psychoactive substance. Its applications include:

  • Forensic Toxicology: Detection in biological samples such as urine to monitor usage patterns among populations.
  • Pharmacological Research: Investigating its effects on cannabinoid receptors may provide insights into potential therapeutic applications or risks associated with synthetic cannabinoids.

Despite its potential applications, the health risks associated with its use necessitate careful monitoring and regulation .

Historical Trajectory of 5F-EDMB-PINACA Emergence in Synthetic Cannabinoid Research

Chronology of Global Detection and Early Forensic Identification

5F-EDMB-PINACA (ethyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate) first appeared in forensic casework in the early 2020s as part of the fourth-generation synthetic cannabinoid receptor agonists (SCRAs). Initial identifications occurred through advanced mass spectrometry techniques in seized materials and biological specimens across European and North American jurisdictions. The compound was formally notified as a novel psychoactive substance (NPS) by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in late 2020, following its detection in herbal smoking mixtures and impregnated paper products intended for smuggling into correctional facilities [1] [8]. By 2021, 5F-EDMB-PINACA prevalence surged, accounting for 10.1% of SCRA-positive urine samples in German toxicology screenings between October 2020 and February 2022, indicating rapid market penetration [3]. Its emergence coincided with China’s 2021 generic SCRA controls, which prompted clandestine chemists to modify tail groups and linker chemistry to circumvent regulatory frameworks [5] [8].

Table 1: Timeline of 5F-EDMB-PINACA Forensic Identification

YearDetection ContextRegionAnalytical Method
2020Seized herbal blendsEuropean UnionLC-QTOF-MS/MS
2021Prison smuggling materials (impregnated paper)United KingdomGC-MS & NMR
2021-2022Urine toxicology screeningsGermanyLC-QTOF-MS (metabolite analysis)
2023Temporary scheduling actionUnited StatesDEA forensic laboratories [3] [8]

Role in the Evolution of Ethyl Ester-Functionalized Synthetic Cannabinoid Analogues

5F-EDMB-PINACA represents a strategic pivot in SCRA design toward ethyl ester bioisosteres, diverging from the methyl ester-dominated third-generation SCRAs like MDMB-4en-PINACA. This structural shift was driven by escalating regulatory pressure on methyl ester compounds after China’s 2021 scheduling actions. Ethyl ester functionalization (as in the EDMB tail: Ethyl 3,3-DiMethylButanoate) introduced distinct metabolic stability and detection challenges compared to methyl esters [3] [6]. Key innovations include:

  • Metabolic Resistance: The ethyl ester group in 5F-EDMB-PINACA undergoes slower hydrolysis by human carboxylesterases (CES1/2) than methyl esters, extending its detection window in urine. Primary metabolites form via ester hydrolysis (→ 5F-EDMB-PINACA carboxylic acid) and defluorination, necessitating targeted metabolite screening [3].
  • Structural Hybridization: 5F-EDMB-PINACA hybridizes the fluoropentyl tail of earlier SCRAs (e.g., 5F-MDMB-PINACA) with an ethyl valinate core. This design preserves high CB1 receptor affinity (Ki < 5 nM) while evading analog-based legislation [5] [7].
  • Precursor Sourcing: Ethyl ester precursors (e.g., ethyl 2-amino-3,3-dimethylbutanoate) were less scrutinized than methyl esters pre-2021, enabling clandestine synthesis continuity. Post-2023, analogues like EDMB-PINACA (non-fluorinated version) emerged as direct derivatives [6] [8].

Ethyl ester SCRAs now constitute a stable 10–15% of newly identified SCRA structures in forensic toxicology, demonstrating their entrenched role in the NPS landscape [3] [5].

Position Within the Fourth-Generation SCRA Structural Paradigm

Fourth-generation SCRAs (2018–present) are characterized by complex tail modifications and amino acid-derived cores designed to maximize potency while circumventing regulations. 5F-EDMB-PINACA exemplifies this paradigm through three structural innovations:

  • Tail Group Engineering: Incorporation of a 5-fluoropentyl tail optimizes lipid solubility and CB1 binding kinetics. The fluorine atom enhances metabolic stability by resisting oxidative dealkylation, a vulnerability in non-fluorinated tails [1] [5].
  • Core Scaffold: The indole-3-carboxamide core linked to an ethyl ester moiety enables high conformational flexibility for deep receptor pocket penetration. This contrasts with rigid indazole cores in earlier SCRAs [4] [7].
  • Linker Chemistry: The carboxamide linker (-NH-C=O) between core and tail provides hydrogen-bonding interactions with CB1 residues (e.g., Lys192), enhancing binding affinity 30–100× over Δ9-THC [4] [8].

Table 2: Structural Features of 5F-EDMB-PINACA vs. Contemporary Fourth-Generation SCRAs

Structural Element5F-EDMB-PINACAMDMB-4en-PINACAADB-4en-PINACA
CoreIndoleIndazoleIndazole
LinkerCarboxamideCarboxamideCarboxamide
Tail5-FluoropentylPent-4-enylPent-4-enyl
Amino AcidEthyl 3,3-dimethylbutanoateMethyl 3,3-dimethylbutanoate3,3-Dimethylbutanamide
Metabolic HotspotEthyl ester hydrolysisMethyl ester hydrolysisAmide hydrolysis [1] [4] [5]

Fourth-generation SCRAs like 5F-EDMB-PINACA prioritize stealth pharmacology: balancing receptor potency (>90% CB1 activation at 10 nM), evasion of immunoassay detection, and metabolic complexity to hinder urinalysis. Their structural kinship is evident in shared design logic:

  • Fluorinated/Alkenyl Tails: 5F-EDMB-PINACA (fluoropentyl) parallels MDMB-4en-PINACA (pentenyl), both resisting β-oxidation.
  • Sterically Shielded Esters: Ethyl esters introduce steric hindrance around the carbonyl group, slowing enzymatic hydrolysis versus methyl esters [5] [7].

Properties

CAS Number

2504100-69-8

Product Name

5F-Edmb-pinaca

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

Molecular Formula

C21H30FN3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1

InChI Key

VDEACSPMBSUVRD-GOSISDBHSA-N

SMILES

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.